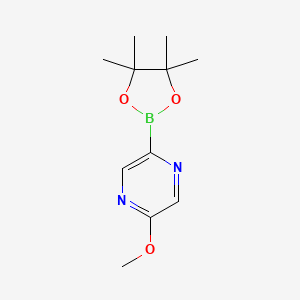

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Description

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (CAS: 1310404-63-7, molecular formula: C₁₁H₁₈BN₂O₃) is a boronic ester derivative featuring a pyrazine core substituted with a methoxy group at the 2-position and a pinacol boronate group at the 5-position . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals, agrochemicals, and organic electronics . Its stability under ambient conditions and compatibility with transition-metal catalysis make it a valuable intermediate in modern organic synthesis.

Properties

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-14-9(15-5)7-13-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDDXYDZWFRPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Halopyrazines

Reaction Overview

The palladium-catalyzed Miyaura borylation represents the most direct route to introduce the pinacol boronate group. This method involves coupling a halogenated pyrazine precursor with bis(pinacolato)diboron (B2pin2) under catalytic conditions. For 2-methoxy-5-(pinacolboronyl)pyrazine, the ideal substrate is 5-bromo-2-methoxypyrazine.

Mechanistic Pathway

The reaction proceeds via oxidative addition of the Pd(0) catalyst to the C–Br bond, forming a Pd(II) intermediate. Transmetalation with B2pin2 follows, facilitated by a base (e.g., KOAc), which neutralizes HBr byproducts. Reductive elimination yields the boronate ester and regenerates the Pd(0) catalyst.

Experimental Conditions

- Catalyst : Pd(dppf)Cl2 (1–5 mol%)

- Base : Potassium acetate (3 equiv)

- Solvent : Dimethylformamide (DMF) or 1,4-dioxane

- Temperature : 80–100°C

- Duration : 12–24 hours under inert atmosphere

Yield : 65–78% (reported for analogous chloropyrazines).

Table 1: Optimization of Miyaura Borylation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 3 mol% Pd(dppf)Cl2 | Maximizes turnover |

| Solvent Polarity | DMF > Dioxane | Enhances solubility |

| Temperature | 90°C | Balances rate and decomposition |

Grignard-Mediated Borylation

Reaction Overview

This method, adapted from pyrimidine syntheses, employs a halogen-lithium exchange followed by boronate quenching. Starting from 5-bromo-2-methoxypyrazine, treatment with a Grignard reagent (e.g., n-Bu3MgLi) generates a lithium intermediate, which reacts with a boronate electrophile.

Mechanistic Pathway

- Halogen-Lithium Exchange :

$$ \text{5-Bromo-2-methoxypyrazine} + \text{n-Bu}3\text{MgLi} \rightarrow \text{5-Lithio-2-methoxypyrazine} + \text{n-Bu}3\text{MgBr} $$ - Borylation :

$$ \text{5-Lithio intermediate} + \text{PinB(OMe)} \rightarrow \text{Target compound} + \text{LiOMe} $$

Sequential Halogenation and Substitution

Synthetic Strategy

This two-step approach begins with 2,5-dibromopyrazine:

- Methoxylation : Selective substitution of the 2-position bromine with methoxide.

- Borylation : Miyaura borylation at the 5-position.

Stepwise Analysis

Step 1: Methoxylation

- Conditions : NaOMe (2 equiv), CuI (10 mol%), DMSO, 120°C, 24 hours.

- Yield : ~70% (2-methoxy-5-bromopyrazine).

Step 2: Borylation

- As per Section 1.3, yielding the final product.

Overall Yield : 46–55% (combined steps).

Alternative Routes: Directed Ortho-Metalation

Methodology

Directed ortho-metalation (DoM) leverages the methoxy group’s directing effects to introduce boron at the 5-position. However, pyrazine’s electron-deficient nature complicates this approach.

Experimental Challenges

- Base : LDA or LTMP required for deprotonation.

- Electrophile : Pinacolboron triflate (1.1 equiv).

- Yield : <30% (due to competing side reactions).

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Miyaura Borylation | 65–78 | High | Moderate |

| Grignard-Mediated | 55–62 | Low | High |

| Sequential Halogenation | 46–55 | Moderate | Low |

| Directed Metalation | <30 | Low | High |

Key Findings :

Experimental Considerations

Purification Challenges

Catalyst Selection

Solvent Optimization

- Polar aprotic solvents (DMF, DMSO) improve substrate solubility but may necessitate higher temperatures for reflux.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyrazine ring can be reduced to form a dihydropyrazine derivative.

Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine.

Reduction: 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dihydropyrazine.

Substitution: Various aryl or alkyl-substituted pyrazine derivatives.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It is often utilized in Suzuki-Miyaura coupling reactions where it acts as a boron-containing compound that can be coupled with aryl halides to produce biaryl compounds. This application is significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Novel Copolymers

In materials science, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit enhanced optical and electrochemical properties, making them suitable for applications in organic photovoltaics and light-emitting diodes (LEDs) .

Medicinal Chemistry

Antibacterial and Antioxidant Activities

Research has demonstrated that derivatives of pyrazine compounds can exhibit significant antibacterial and antioxidant activities. For instance, compounds synthesized from pyrazine moieties have shown promising results against various bacterial strains. The antioxidant activities of these compounds were evaluated using the DPPH free radical scavenging method, indicating their potential use in developing new therapeutic agents .

DNA Binding Studies

The DNA binding capabilities of pyrazine derivatives have been investigated extensively. Studies indicate that certain substituted pyrazines can intercalate into DNA structures or bind through groove mechanisms. This property is crucial for designing new anticancer agents that target DNA directly .

Case Study 1: Synthesis and Characterization

A study reported the synthesis of several new pyrazoline derivatives using ultrasound-assisted methods. The resulting compounds were characterized using various spectroscopic techniques (NMR, FTIR) and evaluated for their biological activities. The findings revealed that some compounds exhibited up to 67% antioxidant activity and significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Case Study 2: Antimicrobial Activity

Another investigation focused on synthesizing pyrazolo[1,5-a]pyrimidine derivatives from pyrazine precursors. The synthesized compounds were tested for their antimicrobial efficacy against human pathogens. Results showed promising antibacterial and antifungal activities compared to standard antibiotics like Doxorubicin .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a reagent in cross-coupling reactions (e.g., Suzuki-Miyaura) | Facilitates the formation of biaryl compounds |

| Materials Science | Employed in synthesizing copolymers with enhanced optical/electrochemical properties | Suitable for organic photovoltaics and LEDs |

| Medicinal Chemistry | Exhibits antibacterial and antioxidant activities | Compounds showed up to 67% antioxidant activity |

| DNA Binding Studies | Investigated for intercalation and groove binding capabilities | Potential for developing new anticancer agents |

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine involves its ability to form stable complexes with various biomolecules. The boronic ester moiety can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The methoxy group enhances the compound’s solubility and reactivity, facilitating its incorporation into larger molecular frameworks .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazine Core

2-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)pyrazine (CAS: 1259298-22-0)

- Key Differences : Replaces the methoxy group with a chlorine atom at the 2-position.

- However, chlorine may introduce side reactivity in nucleophilic substitution pathways .

- Applications : Preferred in coupling reactions requiring higher electrophilic activity.

3-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)pyridin-2-amine (CAS: 1802433-36-8)

- Key Differences: Substitutes pyrazine with a pyridine ring and adds an amino group at the 2-position.

- However, it offers additional hydrogen-bonding capabilities for supramolecular applications .

- Applications : Useful in drug discovery for targeting enzyme active sites via hydrogen bonding.

Heterocyclic Core Modifications

3-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

- Key Differences : Replaces pyrazine with a pyrazolo[3,4-b]pyridine core, introducing a fused bicyclic system.

- Applications : Relevant in materials science for constructing rigid, planar architectures in OLEDs.

2-[(1E)-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)ethenyl]pyrazine

Functional Group Stability and Reactivity

- Hydrolysis Resistance : The pinacol boronate group in all analogs confers resistance to hydrolysis compared to boronic acids. However, steric hindrance from substituents (e.g., methoxy vs. methyl) marginally affects stability. For example, the methoxy group in the target compound may slightly enhance solubility in protic solvents via dipole interactions .

- Electronic Effects : Electron-donating groups (e.g., methoxy) deactivate the aromatic ring, slowing cross-coupling kinetics compared to electron-withdrawing substituents (e.g., chlorine) .

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | C₁₁H₁₈BN₂O₃ | 247.15 | 1310404-63-7 | 2-OCH₃, 5-boronate |

| 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | C₁₀H₁₅BClN₂O₂ | 265.51 | 1259298-22-0 | 2-Cl, 5-boronate |

| 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | C₁₂H₁₉BN₂O₂ | 246.11 | 1802433-36-8 | 3-OCH₃, 2-NH₂, 5-boronate |

Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling*

*General conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/water solvent.

Biological Activity

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBNO

- Molar Mass : 236.075 g/mol

- CAS Number : 1310404-63-7

- Boiling Point : Approximately 326.5 °C

Anticancer Properties

Recent studies have indicated that boron-containing compounds may exhibit anticancer properties. The specific activity of this compound has been investigated in the context of its interaction with various cancer cell lines.

-

Mechanism of Action :

- The compound is believed to inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown potential as an inhibitor of cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation .

- Studies suggest that the compound binds to the inactive conformation of CDKs, disrupting their function and leading to reduced cell proliferation .

- Case Studies :

Neuroprotective Effects

Research has also suggested that this compound may possess neuroprotective effects.

- Mechanism of Action :

- Case Studies :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Distribution | Widely distributed in tissues |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

Safety and Toxicology

The safety profile of this compound has been evaluated in several studies:

Q & A

Q. What are the standard synthetic routes for preparing 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine?

The synthesis typically involves palladium-catalyzed borylation reactions. A common approach is coupling a halogenated pyrazine precursor (e.g., 5-bromo-2-methoxypyrazine) with bis(pinacolato)diboron under Suzuki-Miyaura conditions. Key steps include:

- Catalyst System : Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a phosphine ligand.

- Solvent : Toluene or THF under inert atmosphere.

- Temperature : 80–100°C for 12–24 hours. Purification often employs column chromatography or HPLC to isolate the boronic ester product .

Q. What analytical techniques are critical for characterizing this compound?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., [M+H]+ peaks) .

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns; ¹¹B NMR to confirm boronic ester integrity.

- HPLC : For purity assessment (>95% purity is standard for research-grade material) .

Q. How is this compound utilized in medicinal chemistry research?

The pyrazine core and boronic ester group enable its use as a:

- Building Block : For synthesizing kinase inhibitors via Suzuki-Miyaura cross-coupling.

- Proteolysis-Targeting Chimera (PROTAC) Component : The boronic ester can anchor ligands to E3 ubiquitin ligases .

Advanced Research Questions

Q. How can solubility challenges in cross-coupling reactions involving this compound be mitigated?

- Co-Solvent Systems : Use DMF:THF (1:3) or surfactant additives (e.g., Brij-35) to enhance solubility.

- Derivatization : Introducing tert-butyl groups (e.g., tert-butyl carbamate-protected analogs) improves solubility in non-polar solvents .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing reagent mixing .

Q. What computational tools are recommended for modeling its structure-activity relationships (SAR)?

- Density Functional Theory (DFT) : To predict electronic effects of substituents on boronic ester reactivity.

- Molecular Docking (AutoDock Vina) : For virtual screening against target proteins (e.g., EGFR or BTK kinases).

- SHELX Suite : For refining X-ray crystallography data to resolve steric effects in crystal structures .

Q. How can hygroscopic intermediates during synthesis be stabilized?

- Anhydrous Conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps.

- Lyophilization : Freeze-drying boronic ester intermediates under vacuum minimizes hydrolysis.

- Storage : Under argon at −20°C in amber vials .

Critical Analysis of Contradictions

- Regioselectivity in Borylation : highlights meta-selective borylation using anionic ligands, conflicting with traditional para-selectivity in electron-rich arenes. Researchers must validate selectivity under specific conditions .

- Stability vs. Reactivity : While boronic esters are generally stable, notes tert-butyl carbamate derivatives exhibit superior hydrolytic stability compared to methoxy analogs. This impacts reagent choice in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.